CMV pp65(13-27)

Beschreibung

BenchChem offers high-quality CMV pp65(13-27) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CMV pp65(13-27) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

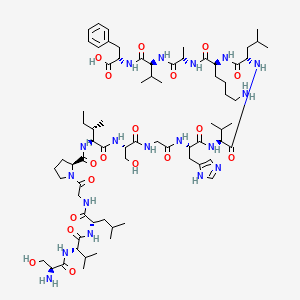

Molekularformel |

C72H118N18O18 |

|---|---|

Molekulargewicht |

1523.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C72H118N18O18/c1-14-42(12)59(89-67(102)53-24-20-26-90(53)55(94)33-77-62(97)48(27-37(2)3)82-68(103)57(40(8)9)87-61(96)46(74)34-91)71(106)85-52(35-92)63(98)76-32-54(93)80-50(30-45-31-75-36-78-45)66(101)88-58(41(10)11)69(104)83-49(28-38(4)5)65(100)81-47(23-18-19-25-73)64(99)79-43(13)60(95)86-56(39(6)7)70(105)84-51(72(107)108)29-44-21-16-15-17-22-44/h15-17,21-22,31,36-43,46-53,56-59,91-92H,14,18-20,23-30,32-35,73-74H2,1-13H3,(H,75,78)(H,76,98)(H,77,97)(H,79,99)(H,80,93)(H,81,100)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,95)(H,87,96)(H,88,101)(H,89,102)(H,107,108)/t42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-,59-/m0/s1 |

InChI-Schlüssel |

MRFQMUFLGXDVOA-HARLEMSTSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Multifaceted Role of CMV pp65 in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human cytomegalovirus (HCMV) phosphoprotein 65 (pp65), encoded by the UL83 gene, is the most abundant protein in the viral tegument. While dispensable for viral replication in some in vitro systems, pp65 plays a crucial and multifaceted role in the overall success of the viral life cycle. Its functions extend from modulating the host immune response to facilitating efficient virion assembly. This guide provides an in-depth technical overview of the core functions of CMV pp65 in viral replication, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Functions of CMV pp65 in Viral Replication

CMV pp65 is a key player in the intricate interplay between the virus and its host. Its primary functions can be categorized into two main areas: immune evasion and virion morphogenesis.

Immune Evasion: A Master of Deception

A significant portion of pp65's activity is dedicated to subverting the host's innate and adaptive immune responses, creating a favorable environment for viral replication and persistence.[1][2][3]

-

Inhibition of the Type I Interferon (IFN-I) Response: Upon viral entry, pp65 is delivered into the host cell as a major component of the tegument. It acts swiftly to dampen the production of IFN-I, a critical component of the early antiviral defense.[4] This is achieved through multiple mechanisms:

-

Inactivation of cGAS: pp65 directly binds to and inactivates the cyclic GMP-AMP synthase (cGAS), a key DNA sensor in the cytoplasm.[4] This prevents the synthesis of cGAMP and the subsequent activation of the STING-IRF3 signaling pathway, which would otherwise lead to IFN-β production.

-

Modulation of IFI16: In the nucleus, pp65 interacts with the interferon-inducible protein 16 (IFI16), another DNA sensor. This interaction can have a dual role: early in infection, it may stimulate the viral major immediate-early promoter (MIEP), while later it can block IFI16-mediated immune signaling.

-

Inhibition of IRF3 Activation: pp65 has been shown to prevent the activation of interferon response factor 3 (IRF-3), a key transcription factor for IFN-I genes.

-

-

Modulation of Antigen Presentation: pp65 interferes with the presentation of viral antigens to T cells, thereby evading adaptive immune recognition. It has been reported to downregulate the expression of MHC class II molecules.

Virion Morphogenesis: An Optional Scaffold

While not essential for the basic assembly of virions in fibroblasts, pp65 acts as an important scaffold protein that optimizes the incorporation of other tegument proteins into the nascent viral particle.

-

Facilitating Protein Upload: The absence of pp65 leads to a reduced packaging of a subset of other viral proteins into the tegument, suggesting its role in mediating protein-protein interactions during assembly. Specifically, pp65 is required for the efficient incorporation of pUL69 and the viral kinase pUL97 into the virion.

-

Structural Contribution: pp65 can constitute up to 15% of the total virion mass, highlighting its significance as a major structural component. However, its deletion does not lead to major morphological changes in intracellular virions, indicating a degree of functional redundancy or compensation by other proteins.

Cell-Type Specific Roles in Replication

The importance of pp65 for viral replication is cell-type dependent. While it is dispensable for growth in fibroblasts, pp65-deleted HCMV shows decreased virus production in monocyte-derived macrophages. This suggests that pp65 plays a more critical role in overcoming the intrinsic antiviral defenses present in these specialized immune cells.

Quantitative Data on CMV pp65

The following tables summarize key quantitative data related to CMV pp65.

| Parameter | Value | Reference |

| Contribution to Virion Mass | Up to 15% | |

| Abundance in Virions | Most abundant virion protein |

Table 1: Physical Characteristics of CMV pp65 in the Virion.

| Cell Type | Effect of pp65 Deletion on Viral Titer | Reference |

| Human Fibroblasts | Dispensable for replication | |

| Monocyte-Derived Macrophages | Decreased virus production |

Table 2: Impact of pp65 on Viral Replication in Different Cell Types.

| Assay Comparison | Correlation/Finding | Reference |

| pp65 Antigenemia vs. qPCR | Strong agreement between assays for detecting CMV infection. | |

| A pp65 antigen-positive cell count of 1 per 100,000 leukocytes corresponds to a median CMV load of 1200 IU/mL by qPCR. | ||

| Leukocyte-based vs. Plasma-based assays | Leukocyte-based assays (pp65 antigenemia and qPCR) are more sensitive for detecting CMV viremia than plasma-based qPCR. | |

| Mean CMV copies are significantly higher in leukocytes than in plasma. |

Table 3: Quantitative Correlations in Clinical CMV Monitoring.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of CMV pp65.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is used to demonstrate the interaction between pp65 and other viral or host proteins, such as cGAS or pUL69.

Materials:

-

Cell lysates from HCMV-infected or protein-expressing cells

-

Antibody specific to the bait protein (e.g., anti-pp65 antibody)

-

Protein A/G magnetic beads

-

Wash buffers (e.g., RIPA buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for Western blot detection (e-g., anti-cGAS, anti-pUL69)

Procedure:

-

Cell Lysis: Lyse cells in a suitable buffer to release proteins while maintaining protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (pp65) to form antibody-antigen complexes.

-

Capture: Add protein A/G beads to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of the prey protein (e.g., cGAS or pUL69) using a specific antibody.

CMV pp65 Antigenemia Assay

This assay is used for the quantitative detection of CMV in peripheral blood leukocytes, indicating active viral replication.

Materials:

-

Whole blood collected in EDTA

-

Erythrocyte lysis buffer

-

Cytocentrifuge

-

Microscope slides

-

Fixation and permeabilization solution (e.g., acetone or formalin-based)

-

Monoclonal antibody against CMV pp65 (FITC-conjugated)

-

Fluorescence microscope

Procedure:

-

Leukocyte Isolation: Isolate leukocytes from whole blood by lysing the red blood cells.

-

Cell Counting: Count the number of isolated leukocytes.

-

Cytocentrifugation: Prepare slides by cytocentrifuging a defined number of leukocytes (e.g., 200,000 cells) onto a glass slide.

-

Fixation and Permeabilization: Fix and permeabilize the cells on the slide to allow antibody entry.

-

Staining: Incubate the slides with a FITC-conjugated monoclonal antibody specific for CMV pp65.

-

Washing: Wash the slides to remove unbound antibody.

-

Microscopy: Examine the slides under a fluorescence microscope to count the number of pp65-positive cells.

-

Quantification: Express the result as the number of positive cells per a certain number of leukocytes (e.g., per 200,000 leukocytes).

Visualizing pp65-Mediated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving CMV pp65.

Caption: Inhibition of the cGAS-STING pathway by CMV pp65.

Caption: Role of pp65 as a scaffold protein in virion assembly.

Caption: Experimental workflow for the CMV pp65 antigenemia assay.

Conclusion and Future Directions

CMV pp65 is a viral protein with a diverse and critical set of functions that contribute significantly to the success of HCMV infection. Its primary roles in suppressing the innate immune response and optimizing virion assembly make it a key factor in viral pathogenesis. While pp65 is a major target for the host immune response, its immunomodulatory functions highlight the complex co-evolutionary battle between the virus and its host. Understanding the intricate mechanisms of pp65 action provides valuable insights for the development of novel antiviral therapies and vaccine strategies. Future research should focus on further dissecting the cell-type specific functions of pp65 and its interactions with other viral and host proteins, which could unveil new targets for therapeutic intervention.

References

- 1. The human cytomegalovirus tegument protein pp65 (pUL83): a key player in innate immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Subversion of Immune Response by Human Cytomegalovirus [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Human Cytomegalovirus Tegument Protein pp65 (pUL83) Dampens Type I Interferon Production by Inactivating the DNA Sensor cGAS without Affecting STING - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CMV pp65(13-27) Peptide: Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human cytomegalovirus (CMV) tegument protein pp65, focusing on the immunologically significant peptide spanning amino acids 13-27. This region contains a well-characterized T-cell epitope and is a key target for cellular immune responses to CMV infection. This document details its sequence, structural characteristics, and role in anti-viral immunity, alongside relevant experimental protocols and data.

Core Concepts: The CMV pp65(13-27) Peptide

Human cytomegalovirus (CMV), a member of the Herpesviridae family, is a ubiquitous pathogen that establishes lifelong latency after primary infection.[1][2] The host's cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial for controlling viral replication and preventing disease.[3] The 65 kDa phosphoprotein (pp65) is a major structural component of the CMV virion and a dominant target for the cellular immune response in infected individuals.[4][5]

The peptide spanning amino acids 13-27 of pp65 is of particular interest to researchers. Its full sequence is SVLGPISGHVLKAVF . Within this 15-mer lies a 9-amino acid sequence, LGPISGHVL , which has been identified as a potent T-cell epitope. This epitope is recognized by CTLs in the context of Major Histocompatibility Complex (MHC) class I molecules, initiating an immune cascade to eliminate virus-infected cells.

Quantitative Data on Immunogenicity and HLA Binding

Table 1: Illustrative HLA Class I Binding Affinity of CMV pp65-derived Peptides

This table provides an example of how binding affinity, measured as the half-maximal inhibitory concentration (IC50), is presented. Lower IC50 values indicate stronger binding to the HLA molecule. The LGPISGHVL epitope is known to bind to H2-Dd, a murine MHC class I molecule.

| Peptide Sequence | HLA Allele | IC50 (nM) | Binding Affinity | Reference |

| NLVPMVATV (pp65 495-503) | HLA-A02:01 | 45 | High | |

| RPHERNGFTVL (pp65 265-275) | HLA-B07:02 | N/A | High | |

| LGPISGHVL (pp65 16-24) | H2-Dd | N/A | Matches consensus motif |

N/A: Specific IC50 values were not found in the provided search results, but the peptides are described as high-affinity binders or matching the binding motif.

Table 2: Illustrative Immunogenicity of CMV pp65-Specific T-Cell Responses

This table illustrates how the frequency and magnitude of T-cell responses to CMV pp65 are quantified in CMV-seropositive individuals. These responses are typically measured by detecting the production of cytokines like interferon-gamma (IFN-γ).

| T-Cell Response | Assay | Frequency of Responding Donors (%) | Magnitude of Response (Median) | Reference |

| CD8+ T-cell response to pp65 | ICS | 35 | N/A | |

| CD4+ T-cell response to pp65 | ICS | 50 | N/A | |

| IFN-γ response to pp65 peptide pool | ELISpot | 75 | 30 spots/10^6 cells (post-vaccination) |

ICS: Intracellular Cytokine Staining; ELISpot: Enzyme-Linked Immunospot. The magnitude of response can vary significantly between individuals.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the CMV pp65(13-27) peptide.

Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of the SVLGPISGHVLKAVF peptide using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

Dry the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol details the measurement of IFN-γ secreting T-cells in response to the CMV pp65(13-27) peptide.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (or horseradish peroxidase)

-

Substrate for the enzyme (e.g., BCIP/NBT or AEC)

-

Peripheral Blood Mononuclear Cells (PBMCs) from CMV-seropositive donors

-

CMV pp65(13-27) peptide

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (e.g., culture medium)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.

-

Cell Plating and Stimulation:

-

Add PBMCs (2-3 x 10^5 cells/well) to the wells.

-

Add the CMV pp65(13-27) peptide to the respective wells at a final concentration of 1-10 µg/mL.

-

Add positive and negative controls to separate wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Detection:

-

Wash the wells to remove cells.

-

Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the wells and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the wells and add the substrate.

-

Monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol describes the detection of intracellular IFN-γ in T-cells stimulated with the CMV pp65(13-27) peptide.

Materials:

-

PBMCs from CMV-seropositive donors

-

CMV pp65(13-27) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-human CD3, CD8, and CD4 antibodies conjugated to different fluorochromes

-

Fixable viability dye

-

Fixation/Permeabilization buffer

-

Anti-human IFN-γ antibody conjugated to a fluorochrome

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Incubate PBMCs with the CMV pp65(13-27) peptide (1-10 µg/mL) for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells and stain with a fixable viability dye to exclude dead cells.

-

Stain with cell surface antibodies (anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain the cells with the anti-human IFN-γ antibody for 30 minutes at 4°C.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend them in an appropriate buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on live, single cells, then on CD3+ T-cells, and subsequently on CD8+ or CD4+ subsets to determine the percentage of IFN-γ producing cells.

-

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key pathways and workflows.

Caption: MHC Class I Antigen Presentation Pathway for CMV pp65.

Caption: Experimental Workflow for T-Cell Stimulation Assays.

Caption: T-Cell Receptor (TCR) Signaling Cascade.

Conclusion

The CMV pp65(13-27) peptide, and specifically its core LGPISGHVL epitope, represents a critical target for the cellular immune response to cytomegalovirus. Understanding its sequence, structure, and immunogenic properties is essential for the development of novel vaccines, immunotherapies, and diagnostic tools for CMV infection. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research to populate comprehensive databases with quantitative binding and immunogenicity data for this and other CMV epitopes will be invaluable for advancing our ability to combat this persistent viral pathogen.

References

- 1. A peptide vaccine targeting the CMV antigen pp65 in children and young adults with recurrent high-grade glioma and medulloblastoma: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the binding affinity of epitope-peptides with HLA-A*0201 by encoding atom-pair non-covalent interaction information between receptor and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. Affinity Maturation of a T-Cell Receptor-Like Antibody Specific for a Cytomegalovirus pp65-Derived Peptide Presented by HLA-A*02:01 [mdpi.com]

Immunodominance of CMV pp65 Epitopes in Healthy Donors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunodominance of Cytomegalovirus (CMV) phosphoprotein 65 (pp65) epitopes in healthy, CMV-seropositive individuals. The document summarizes key quantitative data on T-cell responses, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts in CMV pp65 Immunodominance

Human Cytomegalovirus (CMV) establishes a lifelong latent infection in a majority of the global population. In healthy individuals, the virus is effectively controlled by a robust T-cell mediated immune response, with the pp65 protein being a primary target.[1][2] The immunodominance of pp65 is characterized by the preferential targeting of specific peptide epitopes by both CD8+ and CD4+ T-cells, which are restricted by particular Human Leukocyte Antigen (HLA) alleles.[3][4] Understanding this immunodominance hierarchy is crucial for the development of vaccines and adoptive T-cell therapies.

Quantitative Analysis of T-Cell Responses to pp65 Epitopes

The following tables summarize the quantitative data on the frequency and magnitude of CD8+ and CD4+ T-cell responses to immunodominant pp65 epitopes in healthy CMV-seropositive donors.

Table 1: Immunodominant CD8+ T-Cell Epitopes of CMV pp65

| Epitope Sequence | Amino Acid Position | Restricting HLA Allele | Frequency of Response in Donors with Allele (%) | Magnitude of Response (Spot Forming Cells/10^6 PBMCs or % of CD8+ T-cells) |

| NLVPMVATV | 495-503 | HLA-A02:01 | High, frequently detected | Variable, can constitute a significant portion of the CD8+ T-cell response. |

| TPRVTGGGAM | 417-426 | HLA-B07:02 | >50% | Immunodominant in HLA-B07:02 positive individuals. |

| RPHERNGFTVL | 328-338 | HLA-B07:02 | >50% | Co-dominant with TPRVTGGGAM in HLA-B07:02 positive individuals. |

| QYDPVAALF | 341-349 | HLA-A24:02 | Frequently detected | Elicits specific CTL responses.[5] |

| VYALPLKML | 113-121 | HLA-A24:02 | Detected in HLA-A24 positive individuals | Induces CTL responses in vitro. |

| IPSINVHHY | 294-302 | HLA-B35:01 | Detected | Elicits CTL responses. |

| SVNVHNPTGR | 91-100 | HLA-A*33 | Detected | Induces cytotoxic T-lymphocyte responses. |

Note: The frequency and magnitude of responses can vary significantly between individuals due to factors such as genetics and history of CMV reactivation.

Table 2: Immunodominant CD4+ T-Cell Epitopes of CMV pp65

| Epitope Sequence | Amino Acid Position | Restricting HLA Allele | Frequency of Response in Donors (%) | Magnitude of Response (Spot Forming Cells/10^6 PBMCs) |

| AGILARNLVPMVATV | 485-499 | Promiscuous | 50 | 50 to >400 |

| LGPISGHVLK | 281-295 | DR53 | 62.5 | 50 to >400 |

| FWDISTTSR | 41-55 | Promiscuous | High | 50 to >400 |

| LLQTGIHVRVSQPSL | 115-127 | HLA-DR1 | Detected at low frequency ex vivo | 50-90 |

Note: CD4+ T-cell responses to pp65 are detected in approximately 50-63% of healthy CMV-seropositive donors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize T-cell responses to CMV pp65 epitopes are provided below.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well PVDF membrane plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

CMV pp65 peptide pool or individual peptides

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) as a positive control

Procedure:

-

Plate Coating: Coat the 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2x10^5 PBMCs per well.

-

Stimulation: Add the CMV pp65 peptide pool (final concentration ~1-2 µg/mL per peptide) or individual peptides. Include a negative control (medium alone) and a positive control (PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.

Intracellular Cytokine Staining (ICS)

ICS followed by flow cytometry allows for the multiparametric characterization of cytokine-producing T-cells, including their phenotype.

Materials:

-

PBMCs from healthy donors

-

CMV pp65 peptide pool or individual peptides

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)

-

Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the CMV pp65 peptide pool in the presence of anti-CD28 and anti-CD49d antibodies for 6-18 hours at 37°C. Add Brefeldin A and Monensin for the last 4-6 hours of incubation.

-

Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Then, wash and resuspend in permeabilization buffer.

-

Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular cytokines to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.

HLA-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of peptides to purified, soluble HLA molecules.

Materials:

-

Purified, soluble HLA molecules

-

Fluorescently labeled high-affinity reference peptide for the specific HLA allele

-

Unlabeled competitor pp65 peptides

-

Assay buffer (e.g., PBS with a non-ionic detergent)

-

Fluorescence polarization reader

Procedure:

-

Reaction Setup: In a microplate, combine a fixed concentration of the purified HLA molecule and the fluorescently labeled reference peptide with serial dilutions of the unlabeled competitor pp65 peptide.

-

Incubation: Incubate the plate at room temperature or 37°C for 24-72 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a fluorescence polarization reader.

-

Data Analysis: The binding of the fluorescent peptide to the HLA molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization. The concentration of the competitor peptide that causes a 50% reduction in the polarization signal (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental and biological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Efficacy of pp65-specific TCR-T cell therapy in treating cytomegalovirus infection after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of CMV pp65 in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (CMV), a ubiquitous β-herpesvirus, establishes a lifelong persistent infection in its host. A key factor in its success as a pathogen is its ability to intricately modulate the host's immune system. The viral tegument protein pp65 (phosphoprotein 65, pUL83) is a central player in this immunomodulatory strategy. While being a major target for the host's cytotoxic T lymphocyte (CTL) response, pp65 also actively subverts both innate and adaptive immunity to facilitate viral replication and persistence.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of CMV pp65 in immune modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Modulation of Innate Immunity by CMV pp65

CMV pp65 employs several mechanisms to counteract the initial innate immune response to viral infection. A primary target is the cGAS-STING-IRF3 signaling pathway, a critical DNA sensing cascade that leads to the production of type I interferons (IFNs).

Inhibition of the cGAS-STING-IRF3 Pathway

CMV pp65 directly interacts with and inactivates the cyclic GMP-AMP synthase (cGAS), the primary sensor of cytosolic viral DNA.[3] This interaction prevents cGAS from synthesizing its second messenger, cGAMP, which is essential for the activation of the downstream adaptor protein STING. By inhibiting cGAS, pp65 effectively blocks the phosphorylation and nuclear translocation of the transcription factor IRF3, a key event in the induction of IFN-β gene expression.[1][3]

The interaction between pp65 and cGAS has been demonstrated to be independent of nucleic acid, suggesting a direct protein-protein interaction. This blockade of the cGAS-STING pathway is a crucial immune evasion strategy employed by CMV early in infection to dampen the antiviral interferon response.

Interaction with IFI16 and Inflammasome Regulation

Interferon-inducible protein 16 (IFI16) is another crucial nuclear DNA sensor that can trigger innate immune responses. CMV pp65 has been shown to interact with the Pyrin domain of IFI16. This interaction is multifaceted; on one hand, it can inhibit IFI16's ability to activate the STING-TBK1-IRF3 axis and subsequent cytokine release. On the other hand, pp65 can recruit IFI16 to the major immediate-early promoter (MIEP) of the virus, which can paradoxically stimulate viral gene expression early in infection.

The interaction of pp65 with AIM2, another DNA sensor that can form an inflammasome, has also been suggested, although the functional consequences of this interaction are still under investigation. By targeting these DNA sensors, pp65 can thus influence inflammasome activation and the subsequent release of pro-inflammatory cytokines like IL-1β.

Modulation of NF-κB Signaling

The transcription factor NF-κB is a central regulator of inflammation and immunity. CMV has a complex relationship with the NF-κB pathway, both activating and inhibiting it at different stages of infection. While CMV infection, in general, leads to a biphasic activation of NF-κB, which is beneficial for viral gene expression, pp65 has been shown to play a role in dampening this response. Studies using pp65-deficient viruses have demonstrated a stronger induction of anti-viral and pro-inflammatory genes that are under the control of NF-κB, suggesting that pp65 contributes to the suppression of NF-κB-mediated responses.

Modulation of Adaptive Immunity by CMV pp65

CMV pp65 is a major target for the adaptive immune system, particularly for CD8+ cytotoxic T lymphocytes (CTLs). However, it also possesses mechanisms to interfere with antigen presentation pathways.

Role in MHC Class I and Class II Antigen Presentation

CMV has evolved a variety of mechanisms to evade recognition by CTLs, primarily by interfering with the MHC class I antigen presentation pathway. While other CMV proteins like US2, US3, US6, and US11 are the primary drivers of MHC class I downregulation, pp65 also plays a role in modulating antigen presentation.

Interestingly, pp65 itself is a major source of epitopes for CTL recognition. This apparent paradox is partially explained by the fact that pp65-derived peptides can be presented on MHC class I molecules very early after infection, before the viral immune evasion mechanisms are fully established.

The impact of pp65 on the MHC class II pathway is less well-defined, but there is evidence to suggest that it may also contribute to the downregulation of MHC class II expression, thereby potentially impairing the activation of CD4+ T helper cells.

Impact of CMV pp65 on Cytokine Responses

The modulation of innate and adaptive immune pathways by pp65 has a direct consequence on the cytokine milieu of the infected host.

Suppression of Pro-inflammatory Cytokines

By inhibiting the cGAS-STING and IFI16 pathways, pp65 significantly reduces the production of type I interferons (IFN-β). Furthermore, its dampening effect on NF-κB activation leads to a decreased expression of various pro-inflammatory cytokines and chemokines.

Elicitation of Specific T-Cell Cytokine Responses

Despite its immunomodulatory functions, pp65 is a potent immunogen that elicits strong and durable T-cell responses. Stimulation of peripheral blood mononuclear cells (PBMCs) from CMV-seropositive individuals with pp65 peptides leads to the robust production of IFN-γ, TNF-α, and other cytokines by both CD4+ and CD8+ T cells.

Quantitative Data on CMV pp65-Mediated Immune Modulation

The following tables summarize key quantitative findings from studies investigating the immunomodulatory effects of CMV pp65.

Table 1: Effect of CMV pp65 on Type I Interferon and Cytokine Production

| Cell Type | Experimental Condition | Cytokine | Fold Change (WT vs. pp65-deficient CMV) | Reference |

| Human Foreskin Fibroblasts (HFFs) | Infection with CMV | IFN-β mRNA | ~2.7-fold higher with pp65-deficient virus | |

| Human Foreskin Fibroblasts (HFFs) | Infection with CMV | IFN-β protein | Significantly higher with pp65-deficient virus | |

| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IFN-γ | ~200-fold increase compared to unstimulated | |

| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IL-2 | ~8-fold increase compared to unstimulated | |

| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | IP-10 | ~30-fold increase compared to unstimulated | |

| PBMCs from CMV seropositive individuals | Stimulation with CMV pp65 peptide mix | TNF-α | ~3-fold increase compared to unstimulated |

Table 2: CMV pp65-Specific T-Cell Responses

| Donor Group | T-Cell Subset | Cytokine | Frequency of Responding Cells | Reference |

| CMV-seropositive adults | CD4+ T cells | IFN-γ, TNF-α, MIP-1β | Significantly higher than uninfected individuals | |

| CMV-seropositive adults | CD8+ T cells | IFN-γ, TNF-α, MIP-1β | Significantly higher than uninfected individuals | |

| CMV-seropositive healthy donors | CD8+ T cells | IFN-γ | Mean of 564 spots per 5x10^5 PBMCs in ELISPOT |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the immunomodulatory functions of CMV pp65.

Co-immunoprecipitation of CMV pp65 and cGAS

This protocol describes the co-immunoprecipitation of pp65 and cGAS from CMV-infected cells to demonstrate their interaction.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Wild-type and pp65-deficient CMV strains

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Anti-pp65 antibody

-

Anti-cGAS antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Infect HFFs with wild-type or pp65-deficient CMV at a specified multiplicity of infection (MOI).

-

At the desired time post-infection (e.g., 2 hours), wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

-

Incubate cell lysates on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with anti-pp65 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the immunoprecipitated proteins from the beads using Elution Buffer.

-

Analyze the eluates by Western blotting using anti-cGAS and anti-pp65 antibodies.

Western Blot Analysis of IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3 (p-IRF3) in CMV-infected cells by Western blotting to assess the impact of pp65 on the cGAS-STING pathway.

Materials:

-

HFFs

-

Wild-type and pp65-deficient CMV strains

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-IRF3 (Ser396), anti-total IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Infect HFFs with wild-type or pp65-deficient CMV.

-

At various times post-infection, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IRF3 and total IRF3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagents and an imaging system.

-

Normalize the p-IRF3 signal to total IRF3 and a loading control like β-actin.

IFN-γ ELISPOT Assay for CMV pp65-Specific T-Cells

This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of IFN-γ-secreting T-cells in response to CMV pp65 peptides.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

PBMCs isolated from CMV-seropositive and seronegative donors

-

CMV pp65 peptide pool

-

Positive control (e.g., PHA or anti-CD3 antibody)

-

Negative control (medium only)

-

RPMI 1640 medium with 10% FBS

Procedure:

-

Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash with sterile PBS.

-

Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.

-

Add 2x10^5 PBMCs per well.

-

Add the CMV pp65 peptide pool, positive control, or negative control to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-ALP, then incubate for 1 hour at room temperature.

-

Wash the plate and add BCIP/NBT substrate.

-

Stop the reaction by washing with distilled water once spots have developed.

-

Air dry the plate and count the spots using an ELISPOT reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by CMV pp65 and a general workflow for studying its immune evasion functions.

Caption: CMV pp65 inhibits cGAS and IFI16, blocking IFN-β and IL-1β production.

Caption: A typical experimental workflow to study pp65's immune evasion functions.

Conclusion

CMV pp65 is a quintessential example of a viral protein with a dual function in the host-pathogen interplay. It is a major immunogen that elicits a strong and protective T-cell response, making it a key target for vaccine development. Simultaneously, it is a potent immunomodulator that actively subverts critical innate immune signaling pathways to create a favorable environment for viral replication and persistence. Understanding the intricate mechanisms by which pp65 manipulates the host's immune system is crucial for the development of effective antiviral therapies and vaccines against CMV. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data and methodologies for researchers in the field. Further investigation into the multifaceted roles of pp65 will undoubtedly uncover new avenues for therapeutic intervention against this persistent and clinically significant human pathogen.

References

- 1. Major Human Cytomegalovirus Structural Protein pp65 (ppUL83) Prevents Interferon Response Factor 3 Activation in the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Cytomegalovirus Tegument Protein pp65 (pUL83) Dampens Type I Interferon Production by Inactivating the DNA Sensor cGAS without Affecting STING - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of CMV pp65 T-Cell Epitopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of T-cell epitopes derived from the human cytomegalovirus (CMV) phosphoprotein 65 (pp65). As a major target for both CD8+ and CD4+ T-cell responses, pp65 is a critical component in the development of vaccines and immunotherapies against CMV infection.[1][2] This document details key immunodominant epitopes, outlines experimental protocols for their identification and characterization, and visualizes the underlying biological processes and experimental workflows.

Introduction to CMV pp65 and T-Cell Immunity

Human cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency after primary infection. In healthy individuals, CMV-specific T-cells, particularly those targeting the pp65 protein, are crucial for controlling viral replication and preventing disease.[1] The pp65 protein is a major structural component of the viral tegument and is abundantly expressed during the viral life cycle, making it a primary target for the host's cellular immune response.[1] Both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells recognize specific peptide epitopes derived from pp65 presented by Major Histocompatibility Complex (MHC) class I and class II molecules, respectively. The identification and characterization of these epitopes are fundamental for understanding CMV immunobiology and for the rational design of immunotherapeutic strategies.

Immunodominant CMV pp65 T-Cell Epitopes

A multitude of CD8+ and CD4+ T-cell epitopes within the CMV pp65 protein have been identified. The immunodominance of these epitopes can vary between individuals, largely influenced by their HLA allotypes.[1] Below are tables summarizing some of the well-characterized and immunodominant pp65 epitopes.

CMV pp65 CD8+ T-Cell Epitopes

CD8+ T-cell responses to pp65 are a major component of the anti-CMV immune surveillance. The following table details some of the most frequently recognized epitopes, their restricting HLA alleles, and their peptide sequences.

| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Immunogenicity/Response Frequency |

| NLVPMVATV | 495-503 | HLA-A02:01 | Immunodominant in HLA-A02:01 positive individuals. |

| TPRVTGGGAM | 417-426 | HLA-B07:02 | Frequently recognized in HLA-B07:02 positive individuals. |

| RPHERNGFTVL | 265-275 | HLA-B07:02 | Commonly targeted epitope in the context of HLA-B07:02. |

| QYDPVAALF | 341-349 | HLA-A24:02 | Recognized in a significant proportion of HLA-A24:02 positive individuals. |

| YSEHPTFTSQY | 123-133 | HLA-A01:01 | An immunodominant epitope for HLA-A01:01. |

| SVNVHNPTGR | 91-100 | HLA-A*33 | Identified as an active peptide for HLA-A33 restricted T-cells. |

CMV pp65 CD4+ T-Cell Epitopes

CD4+ T-helper cells play a critical role in orchestrating the overall immune response to CMV by providing help to B-cells and CD8+ T-cells. The table below lists several key pp65-derived epitopes recognized by CD4+ T-cells.

| Peptide Sequence | Amino Acid Position | Restricting HLA Allele | Immunogenicity/Response Frequency |

| FWDANDIYRI | 511-520 | HLA-DRB101:01 | Frequently recognized in HLA-DR1 positive individuals. |

| LLQTGIHVRVSQPSL | 281-295 | HLA-DR53 | A common response was identified to this DR53 restricted epitope. |

| KYQEFFWDANDIYRI | 509-523 | HLA-DRB10101 | A reported CD4 T-cell epitope presented by HLA-DRB1*0101. |

| AGILARNLVPMVATV | 489-503 | Multiple DR alleles | Recognized in the context of more than one DR allele. |

| PLKMLNIPSINVHHY | 117-131 | Multiple DR alleles | Recognized in the context of more than one DR allele. |

Experimental Protocols

The identification and characterization of T-cell epitopes rely on a variety of immunological assays. This section provides detailed methodologies for three key experiments.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is widely used to measure T-cell responses to specific peptide epitopes.

Objective: To determine the number of CMV pp65-specific, IFN-γ-producing T-cells in a peripheral blood mononuclear cell (PBMC) sample.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

CMV pp65 peptide pool or individual peptides

-

PBMCs isolated from whole blood

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 1% BSA)

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with PBS and block with culture medium for 2 hours at room temperature to prevent non-specific binding.

-

Cell Plating: Add 2 x 10^5 PBMCs per well.

-

Stimulation: Add the CMV pp65 peptide pool (final concentration ~1 µg/mL of each peptide) or individual peptides to the respective wells. Include negative control (medium alone) and positive control (PHA) wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: Wash away the cells with PBS/Tween-20.

-

Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Analysis: Air dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique to identify, phenotype, and quantify cytokine-producing cells within a heterogeneous population.

Objective: To identify and quantify CMV pp65-specific CD4+ and CD8+ T-cells producing IFN-γ.

Materials:

-

PBMCs

-

CMV pp65 peptide pool

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8)

-

Fluorescently-labeled antibody against intracellular IFN-γ

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/mL with the CMV pp65 peptide pool in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 6-16 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-6 hours of incubation to trap cytokines intracellularly.

-

Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (CD3, CD4, CD8) for 20-30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit or a solution of paraformaldehyde and saponin.

-

Intracellular Staining: Stain the cells with a fluorescently-labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on lymphocytes, then on CD3+ T-cells. Subsequently, gate on CD4+ and CD8+ populations and determine the percentage of IFN-γ positive cells within each population.

MHC-Peptide Binding Assay

MHC-peptide binding assays are crucial for determining the binding affinity of a peptide to a specific MHC molecule, a prerequisite for T-cell recognition. Fluorescence polarization (FP) is a common method for this purpose.

Objective: To measure the binding affinity of a CMV pp65-derived peptide to a specific purified MHC molecule.

Materials:

-

Purified, soluble MHC molecules (Class I or Class II)

-

Fluorescently-labeled probe peptide with known high affinity for the MHC molecule

-

Unlabeled competitor peptides (the pp65 peptides to be tested)

-

Assay buffer

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, set up a competition reaction by mixing a constant concentration of the purified MHC molecule and the fluorescently-labeled probe peptide with serial dilutions of the unlabeled competitor peptide.

-

Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. The FP value is proportional to the amount of fluorescent peptide bound to the MHC molecule.

-

Data Analysis: Plot the FP values against the concentration of the competitor peptide. The concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe peptide is the IC50 value. A lower IC50 value indicates a higher binding affinity of the competitor peptide to the MHC molecule.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways in the study of CMV pp65 T-cell epitopes.

References

- 1. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discordance Between the Predicted Versus the Actually Recognized CD8+ T Cell Epitopes of HCMV pp65 Antigen and Aleatory Epitope Dominance [frontiersin.org]

An In-depth Technical Guide on CMV pp65(13-27) as a Target for CD8+ T Cell Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency in the majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), is crucial for controlling CMV infection. The 65-kDa lower matrix phosphoprotein (pp65) of CMV is a major target of the CD8+ T cell response, making it a key focus for immunotherapy and vaccine development. This technical guide provides an in-depth overview of the CMV pp65-derived peptide, specifically the amino acid sequence 13-27, as a target for CD8+ T cell responses.

CMV pp65: An Immunodominant Target

The CMV pp65 protein is a primary target for CD8+ T cell responses in individuals with CMV.[1][2] It is abundantly expressed throughout the viral lifecycle and contains numerous epitopes that are presented by various Human Leukocyte Antigen (HLA) class I molecules.[1][2][3] The immunodominance of pp65 makes it an attractive target for monitoring CMV-specific T cell immunity and for the development of adoptive T cell therapies.

The peptide spanning amino acids 13-27 of pp65 contains a well-characterized nine-amino-acid sequence, LGPISGHVL, which is known to be a T-cell epitope. This epitope is recognized by CD8+ T cells in the context of specific HLA alleles.

Quantitative Analysis of pp65-Specific CD8+ T Cell Responses

The frequency of pp65-specific CD8+ T cells can vary significantly among individuals and depends on factors such as their HLA type and immune status. Several studies have quantified these responses using various techniques.

| Donor/Patient Group | HLA Allele | Assay | Frequency of pp65-specific CD8+ T cells | Reference |

| Healthy CMV-seropositive donors | Not specified | ELISpot | Mean of 564.0 ± 559.9 IFN-γ spots per 5 x 10^5 cells | |

| Healthy CMV-seropositive donors | Not specified | ELISpot | 78% of donors had >100 IFN-γ spots | |

| HIV-seropositive, CMV-seropositive | Not specified | Intracellular Cytokine Staining (IFN-γ) | Median 1.7% of CD8+ T cells | |

| HIV-seronegative, CMV-seropositive | Not specified | Intracellular Cytokine Staining (IFN-γ) | Median 0.31% of CD8+ T cells |

Table 1: Frequency of CMV pp65-Specific CD8+ T Cell Responses in Different Donor Populations. This table summarizes the frequency of CD8+ T cells responding to CMV pp65 antigens as determined by ELISpot and intracellular cytokine staining assays in various donor cohorts.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the CMV pp65(13-27) peptide in wells coated with an anti-IFN-γ capture antibody. If a T cell recognizes the peptide, it secretes IFN-γ, which is captured by the antibody on the plate. After washing away the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each IFN-γ-secreting cell.

Detailed Protocol:

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Wash the plate four times with sterile phosphate-buffered saline (PBS).

-

Block the plate with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 30 minutes at room temperature.

-

-

Cell Preparation and Stimulation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI 1640 medium.

-

Add 2 x 10^5 PBMCs per well to the coated plate.

-

Add the CMV pp65(13-27) peptide to the wells at a final concentration of 1-10 µg/mL.

-

Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like phytohemagglutinin).

-

-

Incubation:

-

Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Detection:

-

Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add a streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

-

Spot Development and Analysis:

-

Add an alkaline phosphatase substrate (e.g., BCIP/NBT) and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader.

-

Intracellular Cytokine Staining (ICS) for IFN-γ

ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell surface markers and intracellular cytokine production in specific cell populations.

Principle: PBMCs are stimulated with the CMV pp65(13-27) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8), fixed, permeabilized, and stained for intracellular IFN-γ. Flow cytometry is used to identify the CD8+ T cells that are producing IFN-γ.

Detailed Protocol:

-

Cell Stimulation:

-

Resuspend 1-2 x 10^6 PBMCs in complete RPMI 1640 medium.

-

Add the CMV pp65(13-27) peptide at a final concentration of 1-10 µg/mL.

-

Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

-

Add Brefeldin A (1 µg/mL) for the last 4 hours of incubation.

-

Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with ice-cold PBS containing 2% FBS (FACS buffer).

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells twice with a permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the cells in the permeabilization buffer containing a fluorescently labeled anti-human IFN-γ antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with the permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T cells that are positive for IFN-γ.

-

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of the CMV pp65(13-27) peptide presented by an HLA class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade. This leads to T cell activation, proliferation, and the execution of effector functions.

Caption: TCR signaling cascade in a CD8+ T cell upon recognition of the CMV pp65(13-27) peptide.

ELISpot Assay Workflow

The following diagram illustrates the key steps involved in performing an ELISpot assay to detect CMV pp65-specific, IFN-γ-secreting T cells.

Caption: Workflow for the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) Workflow

The following diagram outlines the workflow for performing an intracellular cytokine staining assay to identify CMV pp65-specific, IFN-γ-producing CD8+ T cells.

Caption: Workflow for the Intracellular Cytokine Staining (ICS) assay.

Conclusion

The CMV pp65(13-27) peptide is a critical target for CD8+ T cell responses and serves as a valuable tool for monitoring CMV-specific immunity. The ELISpot and ICS assays are robust methods for quantifying the frequency and function of T cells that recognize this epitope. Understanding the underlying TCR signaling pathways and having access to detailed experimental protocols are essential for researchers and drug development professionals working to develop novel therapies and vaccines against CMV. The data and methodologies presented in this guide provide a solid foundation for advancing research in this important field.

References

- 1. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]

- 2. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

The Immunobiology of CMV pp65: A Technical Review for Researchers and Clinicians

Introduction

Human cytomegalovirus (CMV), a ubiquitous betaherpesvirus, establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. The viral phosphoprotein 65 (pp65), encoded by the UL83 gene, is a major structural component of the CMV tegument and a critical factor in the host-virus interaction. Its abundance and potent immunogenicity have positioned it as a focal point for both diagnostic and therapeutic research. This technical guide provides an in-depth review of the immunobiology of CMV pp65, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing complex biological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Structure and Function of CMV pp65

CMV pp65 is the most abundant protein in the viral tegument, a proteinaceous layer situated between the nucleocapsid and the viral envelope.[1][2] While not essential for viral replication in fibroblast cell cultures, pp65 plays a crucial role in the viral life cycle and pathogenesis.[3][4] It is integral to the assembly and maturation of viral particles and is particularly important for efficient viral growth in monocyte-derived macrophages.[5]

The protein's function extends beyond a purely structural role. Upon viral entry into a host cell, tegument proteins, including pp65, are released into the cytoplasm. Here, pp65 engages in a complex interplay with host cellular machinery, modulating both innate and adaptive immune responses to facilitate viral persistence. Notably, pp65 interacts with other viral proteins, such as pUL69 and the viral protein kinase pUL97, facilitating their incorporation into new virions. This scaffolding function underscores its importance in viral morphogenesis.

The Humoral Immune Response to pp65

The antibody response to CMV pp65 is a component of the broader humoral immunity to the virus. However, the strength and specificity of this response can vary significantly among infected individuals. While pp65 is a target of the humoral immune system, the antibody response in some CMV-infected individuals can be weak, making it a less reliable standalone marker for serological screening compared to other viral antigens. The human humoral immune response to pp65 is diverse, recognizing multiple distinct, and sometimes overlapping, epitopes.

The Cellular Immune Response to pp65: A Dominant Target

A hallmark of the immune response to CMV is the robust and sustained T-cell response, in which pp65 plays a central role. This phosphoprotein is an immunodominant target for both CD4+ and CD8+ T-cells in the majority of CMV-seropositive individuals. The high frequency of pp65-specific T-cells in healthy carriers highlights its importance in maintaining viral latency and controlling reactivation.

CD8+ T-Cell Responses to pp65

The CD8+ cytotoxic T-lymphocyte (CTL) response to pp65 is a critical component of anti-CMV immunity. These CTLs recognize pp65-derived peptides presented by MHC class I molecules on the surface of infected cells, leading to their elimination. The immunodominance of pp65 in the CD8+ T-cell response is well-established, with a significant portion of the anti-CMV CTL repertoire directed against this single protein.

The specificity of the pp65-directed CTL response is highly individualized and dictated by the host's HLA class I allotypes. While some individuals mount a focused response to a single pp65 epitope, others recognize multiple peptides. Research has identified numerous HLA-A, -B, and -C restricted epitopes within the pp65 sequence.

Table 1: Quantitative Analysis of CMV pp65-Specific CD8+ T-Cell Responses

| Parameter | Finding | References |

| Prevalence of Response | 83% of healthy CMV-seropositive donors have a detectable CD8+ T-cell response to pp65. | |

| Frequency of Responding Cells | The median frequency of pp65-specific CD8+ T-cells is approximately 9 in 1000 peripheral blood CD8+ T-cells. | |

| HLA Allele Dominance | In many individuals, the CD8+ T-cell response to pp65 is dominated by one or two HLA class I allotypes. | |

| HLA-A02:01 Restricted Epitope | The pp65495-503 (NLVPMVATV) peptide is an immunodominant epitope in HLA-A02:01 positive individuals. | |

| Binding Affinity of pp65495-503 to HLA-A02:01 | A T-cell receptor-like antibody (C1-17) binds to the pp65495-503/HLA-A02:01 complex with a KD of approximately 5.2 nM. |

CD4+ T-Cell Responses to pp65

CD4+ "helper" T-cells are also crucial for controlling CMV infection, providing help to B-cells for antibody production and supporting the maintenance of CD8+ T-cell responses. Similar to the CD8+ T-cell response, pp65 is a major target for CD4+ T-cells.

Table 2: Quantitative Analysis of CMV pp65-Specific CD4+ T-Cell Responses

| Parameter | Finding | References |

| Prevalence of Response | 63% of healthy CMV-seropositive donors have a detectable CD4+ T-cell response to pp65. | |

| Frequency of Responding Cells | The median frequency of pp65-specific CD4+ T-cells is approximately 2 in 1000 peripheral blood CD4+ T-cells. | |

| Immunodominant Epitopes | Responses are often targeted to a few key epitopes, with the DR53-restricted aa281-295 being a common target. | |

| HLA Allele Dominance | Similar to CD8+ T-cell responses, the CD4+ T-cell response to pp65 is often restricted by a limited number of HLA class II allotypes within an individual. |

Immune Evasion Mechanisms Mediated by pp65

CMV has evolved sophisticated strategies to evade the host immune system, and pp65 is a key player in this process. It interferes with both the innate and adaptive immune responses, allowing the virus to establish a persistent infection.

Inhibition of the Type I Interferon Response

A critical early event in the antiviral response is the production of type I interferons (IFN-I). CMV pp65 has been shown to dampen this response by targeting key components of the IFN induction pathway.

-

Inhibition of IRF3 Activation: pp65 can prevent the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-I gene expression. This is achieved without forming a stable interaction with IRF3, suggesting a modulatory role.

-

Inactivation of cGAS: The cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon binding to viral DNA, activates the STING (stimulator of interferon genes) pathway, leading to IRF3 activation and IFN-I production. pp65 can directly bind to cGAS, inhibiting its enzymatic activity and preventing its interaction with STING, thereby blocking this critical innate immune signaling cascade.

Interference with Antigen Presentation

In addition to suppressing innate immunity, pp65 also interferes with the adaptive immune response by disrupting antigen presentation. The UL83 gene product, pp65, has been shown to block the processing of the immediate-early 1 (IE-1) protein in the proteasome through phosphorylation, thereby reducing the presentation of IE-1 derived epitopes to CTLs.

Clinical Significance and Applications

The prominent role of pp65 in the anti-CMV immune response has significant clinical implications, particularly in the context of immunocompromised patients.

Diagnostics: The pp65 Antigenemia Assay

The detection of pp65 antigen in peripheral blood leukocytes, known as the pp65 antigenemia assay, is a widely used method for diagnosing and monitoring active CMV infection. This assay provides a quantitative measure of the viral load and is a valuable tool for guiding preemptive antiviral therapy in transplant recipients. Flow cytometry-based methods for pp65 detection offer a more objective and rapid alternative to traditional immunofluorescence microscopy.

Vaccine Development

Due to its potent and broad immunogenicity, pp65 is a leading candidate for inclusion in a prophylactic or therapeutic CMV vaccine. Various vaccine strategies targeting pp65 are under investigation, including:

-

Peptide-based vaccines: Utilizing immunodominant pp65 epitopes to stimulate specific T-cell responses.

-

DNA vaccines: Expressing the pp65 protein to elicit both humoral and cellular immunity.

-

Viral vector vaccines: Using vectors such as canarypox (ALVAC) or Modified Vaccinia Ankara (MVA) to deliver the pp65 antigen.

-

Dense bodies: These are non-infectious, enveloped particles naturally produced during CMV replication that are rich in pp65 and other tegument and envelope proteins, making them an attractive vaccine candidate.

Key Experimental Protocols

A variety of immunological assays are employed to study the host response to CMV pp65. Below are overviews of some of the key methodologies.

Enzyme-Linked Immunospot (ELISpot) Assay for pp65-Specific T-Cells

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of pp65-specific T-cells producing interferon-gamma (IFN-γ).

Detailed Methodology:

-

Plate Coating: 96-well plates with a PVDF membrane are coated with a capture antibody specific for IFN-γ and incubated overnight.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the antibody-coated wells.

-

Antigen Stimulation: The cells are stimulated with a pool of overlapping peptides spanning the entire pp65 protein, or with specific pp65-derived epitopes. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plates are incubated for 18-24 hours to allow for cytokine secretion.

-

Detection: The cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader, and the frequency of antigen-specific T-cells is calculated.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique that allows for the multiparametric characterization of antigen-specific T-cells, including their phenotype and polyfunctionality (the ability to produce multiple cytokines simultaneously).

Detailed Methodology:

-

Cell Stimulation: PBMCs are stimulated with pp65 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours. This prevents the secreted cytokines from leaving the cell.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.

-

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell and bind to intracellular targets.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-